(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13498638
InChI: InChI=1S/C23H28N4O4.ClH/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29);1H/t20-;/m0./s1
SMILES:
Molecular Formula: C23H29ClN4O4
Molecular Weight: 461.0 g/mol

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC13498638

Molecular Formula: C23H29ClN4O4

Molecular Weight: 461.0 g/mol

* For research use only. Not for human or veterinary use.

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride -

Specification

Molecular Formula C23H29ClN4O4
Molecular Weight 461.0 g/mol
IUPAC Name (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C23H28N4O4.ClH/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29);1H/t20-;/m0./s1
Standard InChI Key WJSAKCJTRXUWAJ-BDQAORGHSA-N
Isomeric SMILES CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Canonical SMILES CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2S)-5-[(E)-N',N''-dimethylcarbamimidamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid hydrochloride. Its molecular formula is C<sub>23</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>4</sub>, with a molecular weight of 477.0 g/mol . The hydrochloride salt enhances solubility in polar solvents, a property critical for its use in aqueous reaction environments .

Stereochemical Configuration

The compound exhibits a defined S-configuration at the α-carbon, ensuring compatibility with natural L-amino acids during peptide chain elongation . The dimethylguanidino group adopts an E-configuration around the imine bond, minimizing steric clashes with the Fmoc moiety .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Registry Number823780-66-1
SMILES NotationCNC(=NC)NCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIKeyDQWCPMLQUQTZMJ-FQEVSTJZSA-N
XLogP3-AA (Partition Coefficient)2.7

Synthesis and Purification Strategies

Fmoc-Protection of the α-Amino Group

The synthesis begins with the reaction of L-ornithine hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (dioxane/water) at pH 8–9. This step installs the base-labile Fmoc group, which protects the α-amino functionality during subsequent couplings .

Guanidinylation of the Side Chain

The ε-amino group of ornithine undergoes guanidinylation using N,N'-dimethyl-1H-pyrazole-1-carboximidamide, forming the dimethylguanidino moiety. This reaction proceeds via nucleophilic attack, with triethylamine scavenging HCl byproducts . The resultant intermediate is isolated by precipitation in cold diethyl ether .

Hydrochloride Salt Formation

Final treatment with hydrogen chloride gas in anhydrous methanol yields the hydrochloride salt, which crystallizes upon cooling. The salt form improves stability during storage and reduces hygroscopicity .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Fmoc ProtectionFmoc-Cl, NaHCO<sub>3</sub>, 0°C85%
GuanidinylationN,N'-Dimethylcarbodiimide, 25°C72%
Salt FormationHCl(g), MeOH, −20°C95%

Physicochemical Properties

Solubility Profile

The compound exhibits high solubility in N,N-dimethylformamide (DMF, 150 mg/mL) and dichloromethane (DCM, 90 mg/mL), with moderate solubility in methanol (30 mg/mL) . Aqueous solubility is pH-dependent, reaching 12 mg/mL in 0.1 M HCl due to protonation of the guanidino group .

Spectroscopic Characterization

  • UV-Vis: Strong absorption at 265 nm (ε = 6,800 M<sup>−1</sup>cm<sup>−1</sup>) from the Fmoc chromophore .

  • IR: Peaks at 1720 cm<sup>−1</sup> (C=O, Fmoc carbamate) and 1650 cm<sup>−1</sup> (C=N, guanidine) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic H), 3.12 (m, CH<sub>2</sub>N), 2.92 (s, N(CH<sub>3</sub>)<sub>2</sub>) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a protected arginine analogue in Fmoc-based SPPS. Its orthogonal protection scheme allows sequential deblocking of the α-amino group using 20% piperidine/DMF, while the dimethylguanidino side chain remains inert . This enables incorporation of modified arginine residues into bioactive peptides without side reactions .

Chromatographic Resolution of Enantiomers

Cyclodextrin-based chiral stationary phases resolve the compound’s enantiomers with a separation factor (α) of 1.22 under isocratic conditions (acetonitrile/0.1% trifluoroacetic acid) . The Fmoc group enhances retention on hydrophobic columns, aiding analytical purification .

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